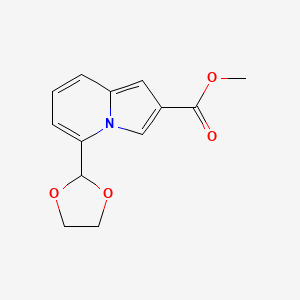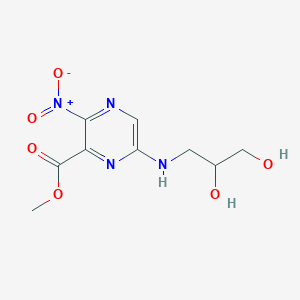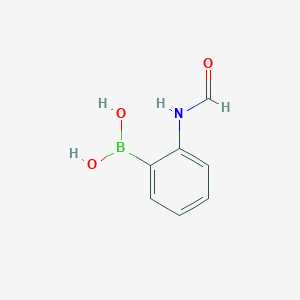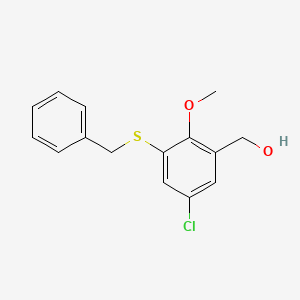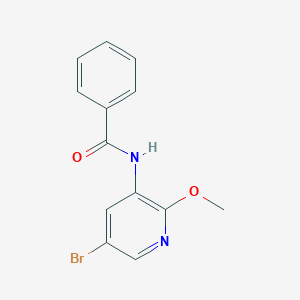
n-(5-Bromo-2-methoxypyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromo-2-methoxypyridin-3-yl)benzamide is a chemical compound with the molecular formula C13H11BrN2O2 and a molecular weight of 307.14 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position of the pyridine ring, which is attached to a benzamide moiety .
Méthodes De Préparation
The synthesis of N-(5-Bromo-2-methoxypyridin-3-yl)benzamide typically involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzamide under basic conditions . The reaction proceeds through the formation of an intermediate, which is then purified by crystallization to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(5-Bromo-2-methoxypyridin-3-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and bases such as potassium phosphate . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(5-Bromo-2-methoxypyridin-3-yl)benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(5-Bromo-2-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-(5-Bromo-2-methoxypyridin-3-yl)benzamide can be compared with other similar compounds, such as:
5-Bromo-2-methoxypyridin-3-amine: This compound has a similar structure but with an amino group instead of a benzamide moiety.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds have similar amide linkages but with different heterocyclic rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methoxy groups on the pyridine ring, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H11BrN2O2 |
|---|---|
Poids moléculaire |
307.14 g/mol |
Nom IUPAC |
N-(5-bromo-2-methoxypyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H11BrN2O2/c1-18-13-11(7-10(14)8-15-13)16-12(17)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17) |
Clé InChI |
CWHZSIQBCZGBMK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)Br)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)

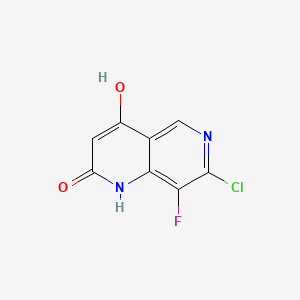
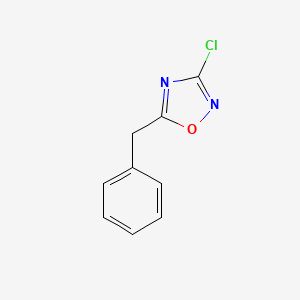

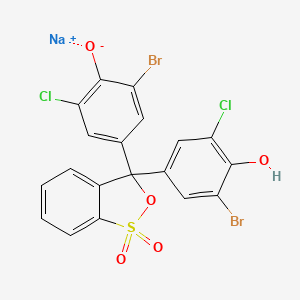
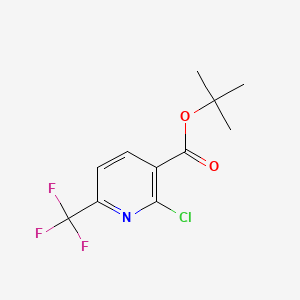
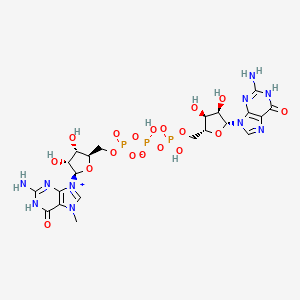
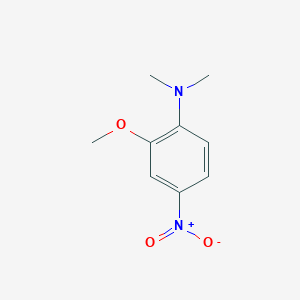
![5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B13915612.png)
